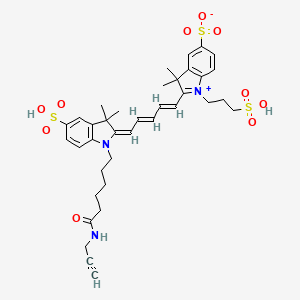![molecular formula C12H24Cl2O7 B6292508 Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether CAS No. 52559-90-7](/img/structure/B6292508.png)
Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether” is an organic compound with the linear formula: O(CH2CH2OCH2CH2Cl)2 . It’s also known as 1,11-Dichloro-3,6,9-trioxaundecane or Tetraethylene glycol dichloride . It’s used in the preparation of a series of para-(1,1,3,3-tetramethylbutyl)-phenoxypoly(ethoxy)ethanols .
Synthesis Analysis
This compound is synthesized as an impurity during the preparation of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol .Molecular Structure Analysis
The molecular weight of “Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether” is 231.12 . The SMILES string representation is ClCCOCCOCCOCCCl .Physical And Chemical Properties Analysis
“Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether” has a refractive index (n20/D) of 1.464 and a density of 1.18 g/mL at 20 °C (lit.) .Applications De Recherche Scientifique
Syntheses and Structures of Silver(I) Complexes
A study by An et al. (2011) explored the synthesis and structures of Silver(I) complexes utilizing dithioether ligands that incorporate ethyleneoxy segments, including variants like bis(2-(pyridin-2-ylthio)ethyl)ether and bis(2-(benzothiazol-2-ylthio)ethyl)ether. These complexes demonstrated significant inhibitory effects on the growth of Phaeodactylum tricornutum, with variations in activity influenced by the ligands' terminal groups and ethyleneoxy chain lengths (An et al., 2011).
Solubility in Supercritical Carbon Dioxide
Yang and Wang (2010) investigated the solubility of bis(2-hydroxyethyl) ether and its derivatives in supercritical carbon dioxide. The study revealed that end-group modifications and molecular weight significantly impact solubility, providing insights into the properties of such compounds under varying pressures and temperatures (Yang & Wang, 2010).
Ether Polymerization Behavior
Smit et al. (2004) examined the impact of ether and thioether backbone substituents on the ethylene polymerization behavior of bis(imino)pyridine iron complexes. The study found that the presence of bulky substituents can significantly enhance polymerization activity, offering potential avenues for developing highly efficient polymerization systems (Smit et al., 2004).
Eco-Friendly Oxidation Processes
Liu et al. (2018) presented an eco-friendly method for oxidizing aromatic alcohols to aromatic carboxylic acids and ketones using bis(methoxypropyl) ether. This process utilizes atmospheric oxygen as the sole oxidant, highlighting a sustainable approach to chemical synthesis with high conversion rates and selectivity (Liu et al., 2018).
Biodegradation of Environmental Pollutants
McClay et al. (2007) explored the biodegradation of bis(2-chloroethyl) ether by Xanthobacter sp. strain ENV481, which can utilize it as a sole carbon and energy source. This research sheds light on potential bioremediation strategies for removing harmful ether-based compounds from contaminated environments (McClay et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
2-[1-chloro-2-[2-[2-[2-chloro-2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Cl2O7/c13-11(20-3-1-15)9-18-7-5-17-6-8-19-10-12(14)21-4-2-16/h11-12,15-16H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILFWGJSUHYFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(COCCOCCOCC(OCCO)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Chloro-2-[2-[2-[2-chloro-2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6292447.png)
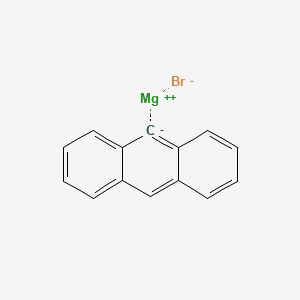

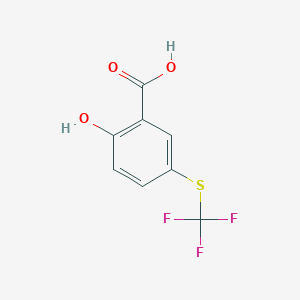
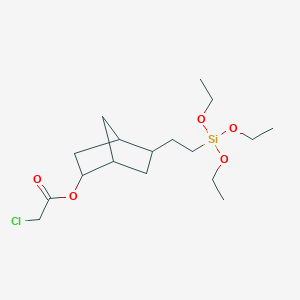
![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)
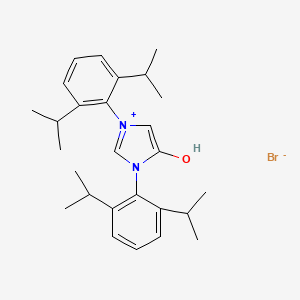
![Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B6292484.png)



